molecular formula C18H11NO5S B12153426 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid

2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid

Cat. No.: B12153426
M. Wt: 353.3 g/mol
InChI Key: YRVYSMBWCXFANU-UHFFFAOYSA-N
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Description

2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid is a complex organic compound that combines the structural features of benzothiazole and coumarin Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while coumarin is a fragrant organic chemical compound in the benzopyrone chemical class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form benzothiazole derivatives . This is followed by the reaction of benzothiazole with coumarin derivatives under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dioxane and catalysts such as copper to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium thiocyanate, bromine, and sodium borohydride . The reactions are typically carried out under controlled temperatures and in the presence of solvents like dioxane and glacial acetic acid .

Major Products

The major products formed from these reactions include various substituted benzothiazole and coumarin derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H11NO5S

Molecular Weight

353.3 g/mol

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetic acid

InChI

InChI=1S/C18H11NO5S/c20-16(21)9-23-11-6-5-10-7-12(18(22)24-14(10)8-11)17-19-13-3-1-2-4-15(13)25-17/h1-8H,9H2,(H,20,21)

InChI Key

YRVYSMBWCXFANU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC(=O)O)OC3=O

Origin of Product

United States

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